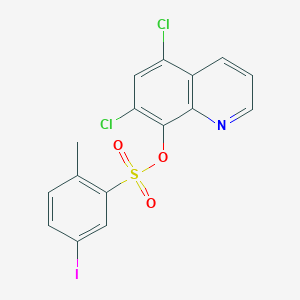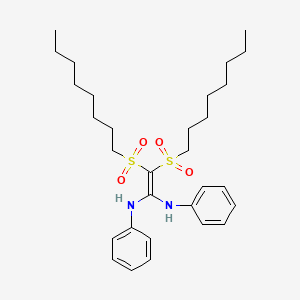
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
科学的研究の応用
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine substituents can enhance its binding affinity and specificity for these targets. Additionally, it may modulate various signaling pathways involved in cellular processes .
類似化合物との比較
Similar Compounds
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: Similar in structure but with a nitrile group instead of a phenyl group.
(4-bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole): Another pyrazole derivative with different substituents.
Uniqueness
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(3-bromophenyl)methanone is unique due to its dual bromine substituents and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H10Br2N2O |
|---|---|
分子量 |
358.03 g/mol |
IUPAC名 |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(3-bromophenyl)methanone |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-11(14)8(2)16(15-7)12(17)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |
InChIキー |
OBRPEZIZHCNJGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)Br)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
![naphtho[3,2,1-kl]thioxanthen-9(13bH)-one](/img/structure/B15010489.png)

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)

![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)

![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![N-(4-{[1-(4-chlorophenyl)-2-methylpropan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B15010551.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15010574.png)
